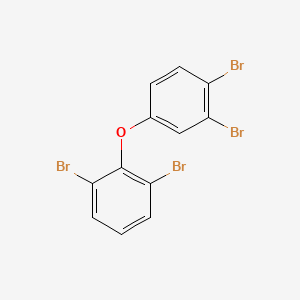
2,3',4',6-Tetrabromodiphenyl ether
Vue d'ensemble
Description
BDE No 71 is an environmental contaminant belonging to the class of polybrominated diphenyl ethers. It can find wide applications as additive flame-retardants in consumer products ranging from textiles to polymers.
Applications De Recherche Scientifique
Metabolism and Environmental Persistence
2,3',4',6-Tetrabromodiphenyl ether, a type of Polybrominated Diphenyl Ether (PBDE), has been subject to extensive research due to its environmental persistence and potential impact on human health. In rats, hydroxylated metabolites of this compound were identified, suggesting its metabolic transformation in living organisms. These metabolites have structures similar to natural products found in marine sponges and ascidians, indicating the possibility of natural occurrence and biotransformation of these compounds in the environment (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).
Conformational and Spectroscopic Analysis
Research has also focused on the conformational properties of PBDEs, including this compound, through quantum chemical methods. This analysis is essential for understanding the environmental fate and risk associated with these substances (Hu, Eriksson, Bergman, Kolehmainen, Knuutinen, Suontamo, & Wei, 2005). Additionally, vibrational spectroscopic investigations have been conducted to understand the compound's molecular structure and interactions (Qiu, Liu, Jin, Zhang, Wu, & Wang, 2010).
Environmental Remediation Techniques
Innovative methods have been explored for the degradation of PBDEs, including this compound, in environmental samples. One such method involves using ball-milled Al particles with vitamin B12, demonstrating a synergistic effect in degrading these compounds, potentially useful in soil remediation (Yang, Deng, Wei, Han, Yu, Deng, Zhu, Duan, & Zhuo, 2018).
Biotransformation and Toxicity Studies
Biotransformation and toxicity studies have been conducted on various life stages of zebrafish, revealing the bioaccumulation, biotransformation, and potential toxicity of PBDEs including BDE-47, a close analog of this compound. These studies are critical for understanding the environmental impact of these compounds (Liu, Tang, Zheng, Zhu, Ma, Liu, Hecker, Saunders, Giesy, Zhang, & Yu, 2015).
Mécanisme D'action
Target of Action
It is known that polybrominated diphenyl ethers (pbdes), the class of compounds to which it belongs, can interact with various cellular components .
Mode of Action
It is known that pbdes can modulate the intracellular mirna profile, small extracellular vesicle (sev) biogenesis, and their mirna cargo, thereby exacerbating the lps-induced pro-inflammatory response in macrophages .
Biochemical Pathways
Pbdes have been shown to regulate the expression of estrogen-mediated signaling and immune responses, particularly m1/m2 differentiation .
Result of Action
Pbdes have been shown to modulate macrophage immune response, inducing the overexpression of the il-6 and mmp9 genes .
Analyse Biochimique
Biochemical Properties
It is known that PBDEs, including 2,3’,4’,6-Tetrabromodiphenyl ether, can interact with various enzymes, proteins, and other biomolecules, potentially altering their function .
Cellular Effects
2,3’,4’,6-Tetrabromodiphenyl ether can have significant effects on cellular processes. For instance, exposure to this compound has been associated with long-term reprogramming of lipid metabolism, including increased liver triglycerides and decreased blood triglycerides, and altered expression of metabolic genes in the liver .
Molecular Mechanism
It is suggested that it may involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2,3’,4’,6-Tetrabromodiphenyl ether can vary with different dosages. For instance, low doses of PBDEs have been associated with long-lasting up-regulation of ribosomal genes, suppression of Cd36 in liver and increase circulating triglycerides in blood, while moderated doses produce opposite long-lasting effects .
Metabolic Pathways
It is known that PBDEs can be metabolized in the body, potentially leading to the formation of hydroxylated metabolites .
Transport and Distribution
It is known that PBDEs can accumulate in various tissues, potentially leading to adverse health effects .
Subcellular Localization
It is known that PBDEs can accumulate in various cellular compartments, potentially leading to adverse effects on cellular function .
Propriétés
IUPAC Name |
1,2-dibromo-4-(2,6-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-8-5-4-7(6-11(8)16)17-12-9(14)2-1-3-10(12)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPAGYRSCJVION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873922 | |
| Record name | 2,3',4',6-Tetrabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189084-62-6 | |
| Record name | 2,3′,4′,6-Tetrabromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189084-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3',4',6-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4',6-Tetrabromodiphenyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo-4-(2,6-dibromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3',4',6-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYM4VGZ61G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


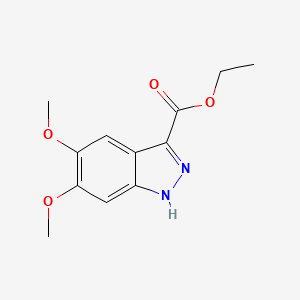

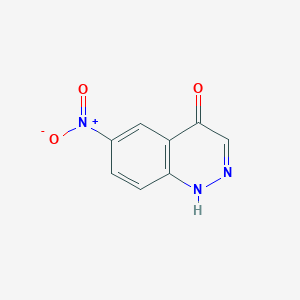

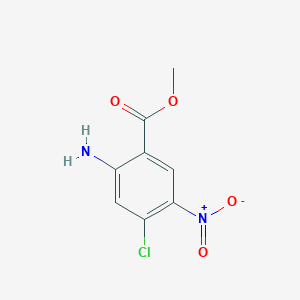
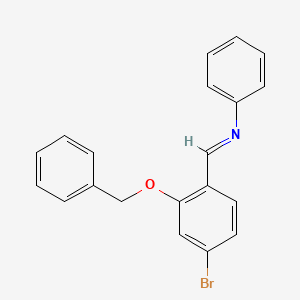
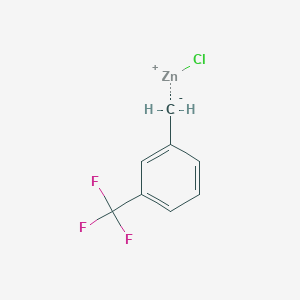


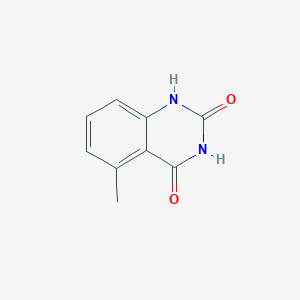

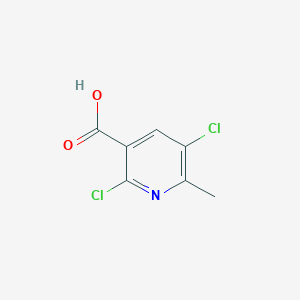
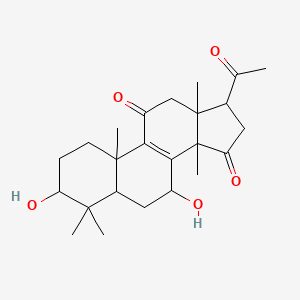
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1602162.png)
